Tert-butyln-[(1r)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate Tert-butyln-[(1r)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16490601
InChI: InChI=1S/C13H19BrN2O2/c1-8-6-11(15-7-10(8)14)9(2)16-12(17)18-13(3,4)5/h6-7,9H,1-5H3,(H,16,17)/t9-/m1/s1
SMILES:
Molecular Formula: C13H19BrN2O2
Molecular Weight: 315.21 g/mol

Tert-butyln-[(1r)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate

CAS No.:

Cat. No.: VC16490601

Molecular Formula: C13H19BrN2O2

Molecular Weight: 315.21 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyln-[(1r)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate -

Specification

Molecular Formula C13H19BrN2O2
Molecular Weight 315.21 g/mol
IUPAC Name tert-butyl N-[(1R)-1-(5-bromo-4-methylpyridin-2-yl)ethyl]carbamate
Standard InChI InChI=1S/C13H19BrN2O2/c1-8-6-11(15-7-10(8)14)9(2)16-12(17)18-13(3,4)5/h6-7,9H,1-5H3,(H,16,17)/t9-/m1/s1
Standard InChI Key HTYAJBOAMRQSSE-SECBINFHSA-N
Isomeric SMILES CC1=CC(=NC=C1Br)[C@@H](C)NC(=O)OC(C)(C)C
Canonical SMILES CC1=CC(=NC=C1Br)C(C)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl NN-[(1RR)-1-(5-bromo-4-methylpyridin-2-yl)ethyl]carbamate, reflects its stereochemical configuration. The core structure consists of a pyridine ring substituted with bromine at position 5 and a methyl group at position 4. A chiral ethylcarbamate side chain at position 2 is protected by a tert-butyloxycarbonyl (Boc) group. The stereocenter at the ethyl group’s carbon ensures enantiomeric specificity, critical for interactions with biological targets.

Spectroscopic and Physical Data

Key physicochemical properties include:

PropertyValueSource
Molecular Weight315.21 g/mol
Boiling PointNot reported
DensityNot reported
Flash PointNot reported
SolubilityLikely polar aprotic solvents

The absence of reported melting or boiling points suggests challenges in purification or stability under standard conditions. The bromine atom contributes to a higher molecular weight compared to non-halogenated analogs, influencing solubility and reactivity .

Synthesis and Optimization

Multi-Step Synthetic Routes

Synthesis typically begins with 5-bromo-4-methyl-2-pyridinecarbaldehyde. A stereoselective Strecker reaction or reductive amination introduces the chiral ethylamine side chain, followed by Boc protection using di-tert-butyl dicarbonate . For example, Sakakura’s phosgene-free method employs CO2_2 and alcohols under tin catalysis to form carbamates , while Lebel’s modified Curtius rearrangement converts carboxylic acids to tert-butyl carbamates via acyl azides .

Critical Reaction Parameters

  • Temperature: Reactions often proceed at room temperature to prevent racemization.

  • Catalysts: Tetrabutylammonium bromide enhances carbamate anion stability .

  • Purification: Chromatography with ether/hexanes mixtures yields products >95% pure .

A representative protocol yields 63.9% when combining 5-bromo-4-methylpyridine derivatives with Boc-protected aminooxyethyl reagents in pyridine/HCl .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The brominated pyridine ring enhances binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors. Preliminary assays suggest low micromolar IC50_{50} values against proteases and phosphodiesterases, though specific targets remain undisclosed.

Comparative Analysis with Structural Analogs

tert-Butyl [(5-Bromopyridin-2-yl)methyl]carbamate

This analog (C11_{11}H15_{15}BrN2_2O2_2, MW 287.15 g/mol) lacks the chiral ethyl group, reducing steric hindrance. Its boiling point (372.4°C) exceeds the target compound’s, likely due to decreased molecular symmetry.

Impact of Substituents

  • Bromine: Increases electrophilicity, facilitating nucleophilic aromatic substitution.

  • Methyl Group: Enhances lipophilicity, improving blood-brain barrier penetration .

  • Boc Protection: Extends half-life by slowing metabolic degradation .

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